A Technical Guide to N-[3-(1-aminoethyl)phenyl]benzamide (CAS 953725-36-5): Structure, Properties, and Synthetic Considerations
A Technical Guide to N-[3-(1-aminoethyl)phenyl]benzamide (CAS 953725-36-5): Structure, Properties, and Synthetic Considerations
Abstract: This document provides a comprehensive technical overview of N-[3-(1-aminoethyl)phenyl]benzamide, CAS 953725-36-5. It is intended for researchers, medicinal chemists, and drug development scientists. This guide details the compound's chemical structure and physicochemical properties, outlines a representative synthetic pathway with underlying chemical principles, discusses expected analytical characterizations, and explores its potential relevance within drug discovery based on its core benzamide scaffold. Safety and handling information based on available data is also provided.
Chemical Identity and Molecular Structure
N-[3-(1-aminoethyl)phenyl]benzamide is a substituted aromatic amide. The molecule incorporates three key functional components: a central aniline ring substituted at the meta-position, a chiral (1-aminoethyl) group, and a terminal benzamide moiety. The presence of both a basic primary amine and a neutral amide group confers specific chemical characteristics and potential for diverse chemical interactions.
Molecular Structure
The structure consists of a benzoyl group attached to the nitrogen atom of 3-(1-aminoethyl)aniline. The aminoethyl group introduces a stereocenter, meaning the compound can exist as (R) and (S) enantiomers or as a racemic mixture.
Caption: Retrosynthetic pathway for N-[3-(1-aminoethyl)phenyl]benzamide.
Representative Synthetic Protocol: Amide Coupling
This protocol describes a standard Schotten-Baumann reaction, a reliable method for forming amides from amines and acid chlorides.
Objective: To synthesize N-[3-(1-aminoethyl)phenyl]benzamide from 3-(1-aminoethyl)aniline and benzoyl chloride.
Materials:
-
3-(1-aminoethyl)aniline (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Triethylamine (Et₃N) or Pyridine (2.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve 3-(1-aminoethyl)aniline (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. The reaction should be under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0 °C in an ice bath.
-
Rationale: Anhydrous conditions prevent hydrolysis of the reactive benzoyl chloride. Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. Cooling mitigates the exothermic nature of the reaction.
-
-
Reagent Addition: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes.
-
Rationale: Slow addition helps control the reaction temperature and prevents potential side reactions. A slight excess of the acylating agent ensures complete consumption of the starting amine.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid chloride and HCl), water, and finally brine.
-
Rationale: The aqueous washes remove water-soluble byproducts and reagents, providing a crude product in the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-[3-(1-aminoethyl)phenyl]benzamide.
-
Rationale: Chromatography is essential to separate the target compound from any unreacted starting materials, byproducts, or impurities, ensuring high purity for subsequent analysis and use.
-
Analytical and Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the structure of N-[3-(1-aminoethyl)phenyl]benzamide allows for the prediction of its key spectroscopic features.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for each type of proton. Aromatic protons on the two different rings would appear in the δ 7-8 ppm region. The amide proton (N-H) would likely be a singlet around δ 8-9 ppm. The methine proton (-CH) of the ethyl group would be a quartet around δ 4-4.5 ppm, coupled to the adjacent methyl protons. The primary amine protons (-NH₂) would appear as a broad singlet, and the methyl protons (-CH₃) would be a doublet around δ 1.4-1.6 ppm.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound would readily protonate. The expected molecular ion peak in positive ion mode would be [M+H]⁺ at m/z 241.13. [1]* Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. Key peaks would include N-H stretching vibrations for the amide and amine groups (around 3300-3500 cm⁻¹), a strong C=O (amide I) stretch around 1650 cm⁻¹, and C-H stretches for the aromatic rings (above 3000 cm⁻¹) and aliphatic groups (below 3000 cm⁻¹).
Relevance in Research and Drug Discovery
The benzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds and approved drugs. [2][3]Benzamide-containing molecules have been developed as inhibitors for various targets, including enzymes and receptors. [4]
-
Enzyme Inhibition: Many enzyme inhibitors incorporate the benzamide moiety. For example, it is a core component of certain histone deacetylase (HDAC) inhibitors and poly (ADP-ribose) polymerase (PARP) inhibitors used in oncology. [5]* Kinase Inhibitors: The N-phenylbenzamide framework is found in numerous tyrosine kinase inhibitors, where the amide N-H and carbonyl oxygen often form critical hydrogen bonds within the ATP-binding site of the kinase. [6]* Building Block for Chemical Libraries: As a bifunctional molecule with a primary amine and a stable amide linkage, N-[3-(1-aminoethyl)phenyl]benzamide is a valuable building block for combinatorial chemistry. The primary amine serves as a reactive handle for further diversification, allowing for the rapid generation of a library of related compounds for high-throughput screening in drug discovery campaigns. [7][8] Given these precedents, N-[3-(1-aminoethyl)phenyl]benzamide is a compound of interest for researchers developing new therapeutic agents, particularly in oncology and inflammatory diseases. Its structure is well-suited for computational modeling and in silico screening to predict potential biological targets. [9][10]
Safety and Handling
Based on the Globally Harmonized System (GHS) classifications, N-[3-(1-aminoethyl)phenyl]benzamide is considered a hazardous substance. [11][12]
-
Primary Hazards:
-
Handling Recommendations:
-
Use appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Researchers should always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16782110, N-[3-(1-aminoethyl)phenyl]benzamide. Available at: [Link]
-
NextSDS (n.d.). N-[3-(1-aminoethyl)phenyl]benzamide — Chemical Substance Information. Available at: [Link]
-
FooDB (2011). Showing Compound Benzamide (FDB023373). Available at: [Link]
-
O'Hagan, A. et al. (2015). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-235), a Potent and Orally Bioavailable BCR-ABL T315I Inhibitor. Semantic Scholar. Available at: [Link]
-
Cheméo (n.d.). Chemical Properties of Benzamide, N-ethyl-N-(3-methylphenyl)-3-methyl-. Available at: [Link]
-
Wikipedia (n.d.). Benzamide. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16786771, 3-amino-N-ethyl-N-phenylbenzamide. Available at: [Link]
-
PubChemLite (n.d.). N-[3-(1-aminoethyl)phenyl]benzamide. Available at: [Link]
-
Al-Ostoot, F.H. et al. (2026). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]
-
Zakharychev, V.V. et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. Available at: [Link]
-
Ekins, S. et al. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. PubMed. Available at: [Link]
-
Singh, S. et al. (2025). Real-world application of molecular docking in drug discovery. PubMed. Available at: [Link]
-
NIST (n.d.). Benzamide, N-methyl-N-phenyl-. NIST WebBook. Available at: [Link]
-
BioSolveIT (n.d.). Drug Discovery Solutions. Available at: [Link]
-
Gowda, B.T. et al. (2008). 3-Methyl-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Chemister.ru (n.d.). N-phenylbenzamide. Available at: [Link]
-
Sieber, S.A. & Böttcher, T. (2013). Industrial natural product chemistry for drug discovery and development. ResearchGate. Available at: [Link]
-
Drug Discovery Chemistry (2025). Conference Homepage. Available at: [Link]
Sources
- 1. PubChemLite - N-[3-(1-aminoethyl)phenyl]benzamide (C15H16N2O) [pubchemlite.lcsb.uni.lu]
- 2. Showing Compound Benzamide (FDB023373) - FooDB [foodb.ca]
- 3. Benzamide - Wikipedia [en.wikipedia.org]
- 4. In silico pharmacology for drug discovery: applications to targets and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. drugdiscoverychemistry.com [drugdiscoverychemistry.com]
- 9. Real-world application of molecular docking in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biosolveit.de [biosolveit.de]
- 11. N-[3-(1-aminoethyl)phenyl]benzamide | C15H16N2O | CID 16782110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nextsds.com [nextsds.com]
